N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide
Description
N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chromenyl group with a naphthyridine moiety, making it a subject of study for its potential biological and chemical properties.
Properties
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-11-1-2-17-13(9-11)16(5-8-24-17)22-18(23)12-3-7-21-15-4-6-20-10-14(12)15/h1-4,6-7,9-10,16H,5,8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXCHBMCLHTIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1NC(=O)C3=C4C=NC=CC4=NC=C3)C=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving a suitable precursor such as a fluorinated phenol and an appropriate aldehyde under acidic conditions.
Naphthyridine Synthesis: The naphthyridine moiety is often prepared via a condensation reaction between a pyridine derivative and a suitable amine.
Coupling Reaction: The final step involves coupling the chromenyl intermediate with the naphthyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Studies are conducted to understand its efficacy and safety in preclinical models.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique structural features.
Mechanism of Action
The mechanism by which N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(6-chloro-3,4-dihydro-2H-chromen-4-yl)-1,6-naphthyridine-4-car
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
